molecular formula C17H18BNO5 B15248881 (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid

(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid

Cat. No.: B15248881
M. Wt: 327.1 g/mol
InChI Key: ZAHVYMBTUDWUAX-HNNXBMFYSA-N
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Description

(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a boronic acid group, which is known for its unique reactivity and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the reaction of phenylacetamide with a boronic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18BNO5

Molecular Weight

327.1 g/mol

IUPAC Name

3-[(2R)-2-borono-2-[(2-phenylacetyl)amino]ethyl]benzoic acid

InChI

InChI=1S/C17H18BNO5/c20-16(11-12-5-2-1-3-6-12)19-15(18(23)24)10-13-7-4-8-14(9-13)17(21)22/h1-9,15,23-24H,10-11H2,(H,19,20)(H,21,22)/t15-/m0/s1

InChI Key

ZAHVYMBTUDWUAX-HNNXBMFYSA-N

Isomeric SMILES

B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O

Canonical SMILES

B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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